N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide

Purinergic Signaling Ion Channel Pharmacology P2X1 Receptor

A moderate-affinity P2X1 purinoceptor antagonist (IC50 567 nM). Its 3-tert-butylphenyl substitution confers distinct lipophilicity (XLogP3-AA=5.3) for SAR comparison against trifluoromethyl or unsubstituted phenyl analogs. Ideal for P2X1-mediated signaling studies, analytical method validation (1H NMR characterized, 500 MHz, DMSO-d6), and reference standard use. Non-interchangeable substitution pattern for precise molecular recognition research.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 634186-63-3
Cat. No. B6614728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
CAS634186-63-3
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C17H18ClNO2/c1-17(2,3)11-5-4-6-13(9-11)19-16(21)14-10-12(18)7-8-15(14)20/h4-10,20H,1-3H3,(H,19,21)
InChIKeyAPRLJIKXNXQBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634186-63-3): Technical Overview for Scientific Procurement


N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634186-63-3) is a synthetic small molecule classified as a substituted salicylanilide or a benzamide derivative, characterized by a 5-chloro-2-hydroxybenzamide core and a 3-tert-butylphenyl substituent [1]. It is primarily investigated as a research tool for its interactions with specific biological targets, including purinergic receptors [2]. The compound is synthesized via standard amide coupling methods, yielding a product with a molecular weight of 303.8 g/mol and a calculated partition coefficient (XLogP3-AA) of 5.3 [1].

Why N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide Cannot Be Interchanged with Generic Salicylanilide Analogs


Substitution of the 3-tert-butylphenyl group for other aryl moieties in the salicylanilide class can drastically alter target engagement and selectivity profiles. The presence of the bulky, hydrophobic tert-butyl group contributes to the compound's distinct physicochemical properties (XLogP3-AA = 5.3) [1] and likely influences its binding conformation within biological targets, as seen with its moderate antagonism of the P2X1 purinoceptor (IC50 567 nM) [2]. Generic substitution with, for example, a trifluoromethyl or unsubstituted phenyl analog would be expected to yield a different spectrum of activity, making this specific substitution pattern non-interchangeable for applications requiring precise molecular recognition.

Quantitative Differentiation of N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide: A Comparative Evidence Guide


P2X1 Purinoceptor Antagonism: A Distinct Profile Compared to a High-Affinity Salicylanilide

N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide demonstrates a moderate antagonistic effect on the human P2X1 purinoceptor (IC50 = 567 nM) in a cellular assay [1]. This profile differs markedly from that of niclosamide, a structurally distinct salicylanilide which exhibits nanomolar affinity for the 5-HT7 serotonin receptor (Ki = 12 nM) [2]. This comparison highlights that while both are salicylanilides, their substitution patterns drive divergent primary target engagement. No high-strength direct comparator data is available for this specific compound.

Purinergic Signaling Ion Channel Pharmacology P2X1 Receptor

Physicochemical Profile: Enhanced Lipophilicity Compared to an Unsubstituted Analog

The presence of the tert-butyl group confers a significantly higher calculated lipophilicity (XLogP3-AA = 5.3) to N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide compared to the unsubstituted parent compound 5-chloro-2-hydroxy-N-phenylbenzamide (estimated XLogP3 ≈ 2.8) [1][2]. This quantifiable difference in a key physicochemical property can directly impact membrane permeability, solubility, and non-specific binding, making the tert-butyl derivative a more suitable candidate for assays or applications where higher lipophilicity is required.

Medicinal Chemistry ADME Properties Lipophilicity

Synthetic Provenance: A Defined Synthetic Route from a Key Patent

A specific and reproducible synthetic route for N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide is detailed in the patent literature (e.g., US08211882B2), utilizing 5-chlorosalicylic acid and 3-tert-butylaniline as starting materials . This provides a verifiable synthetic provenance with established 1H NMR characterization data (500 MHz, DMSO-d6) . In contrast, many generic salicylanilide analogs lack a dedicated, well-characterized synthetic protocol in the primary literature, which can introduce uncertainty in their preparation and final purity for research use.

Chemical Synthesis Process Chemistry Patent Chemistry

Procurement-Relevant Application Scenarios for N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide


P2X1 Purinoceptor Pharmacology Studies

This compound is best suited as a moderate-affinity antagonist tool (IC50 = 567 nM) for studying P2X1 purinoceptor function in cellular models [1]. Its defined activity profile makes it useful for probing P2X1-mediated signaling pathways, particularly in comparative studies against more potent or selective P2X1 ligands.

Structure-Activity Relationship (SAR) Exploration of Salicylanilides

With a distinct tert-butyl substitution and characterized lipophilicity (XLogP3-AA = 5.3), this compound serves as a key analog in SAR campaigns aimed at optimizing the physicochemical and pharmacological properties of the salicylanilide class [2]. It provides a direct comparator for evaluating the impact of bulky, hydrophobic substituents on target engagement and ADME properties.

Method Development and Analytical Reference Standard

Due to its well-defined synthesis and available 1H NMR characterization data (500 MHz, DMSO-d6) from patent literature , N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide is a practical choice for developing and validating analytical methods (e.g., HPLC, LC-MS) or as a reference standard in quality control workflows for related benzamide compounds.

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